3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid is a complex organic compound that features a furan ring, an imidazolidine ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Imidazolidine Ring: This can be achieved by the reaction of an amino acid derivative with an isocyanate.
Coupling of the Furan and Imidazolidine Rings: This step involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to link the furan ring to the imidazolidine ring.
Introduction of the Propanoic Acid Moiety: This can be done through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione.
Reduction: The imidazolidine ring can be reduced to form a dihydroimidazolidine derivative.
Substitution: The propanoic acid moiety can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a dehydrating agent such as thionyl chloride (SOCl2).
Major Products
Oxidation: Furan-2,5-dione.
Reduction: Dihydroimidazolidine derivative.
Substitution: Esters or amides of propanoic acid.
Scientific Research Applications
3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the imidazolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Similar furan ring but lacks the imidazolidine and propanoic acid moieties.
Imidazolidine-2,4-dione: Similar imidazolidine ring but lacks the furan and propanoic acid moieties.
Propanoic acid derivatives: Similar propanoic acid moiety but lacks the furan and imidazolidine rings.
Uniqueness
3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid is unique due to the combination of the furan, imidazolidine, and propanoic acid moieties in a single molecule. This unique structure allows it to participate in a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-9(15)4-3-8-10(16)13(11(17)12-8)6-7-2-1-5-18-7/h1-2,5,8H,3-4,6H2,(H,12,17)(H,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQCNEQMIWQYAW-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(NC2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.